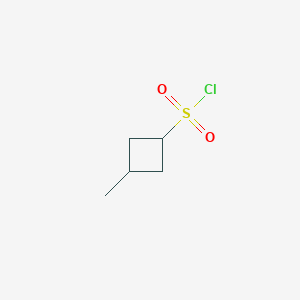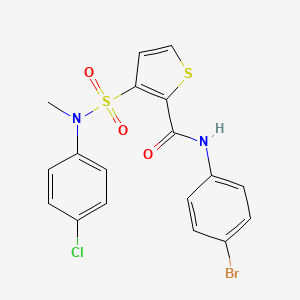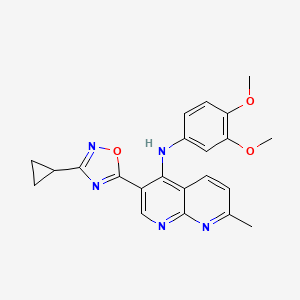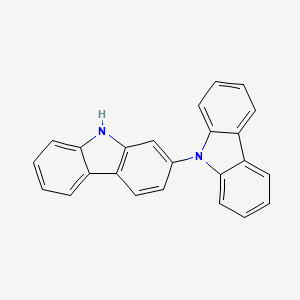![molecular formula C18H15FN2O3 B2896722 6-氟-4-羟基-N-[(4-甲氧基苯基)甲基]喹啉-3-甲酰胺 CAS No. 951945-61-2](/img/structure/B2896722.png)
6-氟-4-羟基-N-[(4-甲氧基苯基)甲基]喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods have been considered, including the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite complex, involving multiple steps and various types of reactions . For example, the synthesis of a pyrazole-bearing quinoline was achieved through a multi-step procedure involving the Suzuki coupling reaction followed by deprotection .科学研究应用
癌症研究和激酶抑制
喹啉衍生物,包括那些在结构上类似于 6-氟-4-羟基-N-[(4-甲氧基苯基)甲基]喹啉-3-甲酰胺的衍生物,因其抗癌特性和激酶抑制能力而被广泛研究。例如,新型的 6,7-二取代-4-(2-氟苯氧基)喹啉衍生物已证明对多种癌细胞系具有有效的抗增殖活性,并被确认为多靶点受体酪氨酸激酶抑制剂 (周等人,2014)。类似地,其他 3-喹啉甲酰胺已被优化为共济失调毛细血管扩张症突变 (ATM) 激酶的选择性抑制剂,展示了在体内 ATM 抑制的潜力 (德戈尔斯等人,2016)。
用于成像的放射性配体开发
喹啉-2-甲酰胺衍生物已被评估为使用正电子发射断层扫描 (PET) 成像外周苯二氮卓受体 (PBR) 的潜在放射性配体,表明它们在体内无创评估 PBR 中的效用 (马塔雷斯等人,2001)。该应用对于神经学和肿瘤学研究至关重要,因为它提供了 PBR 在疾病过程中的作用的见解。
荧光和标记应用
喹啉衍生物也因其荧光特性而备受关注,使其适用于生物医学分析和荧光标记。例如,化合物 6-甲氧基-4-喹啉酮在宽 pH 范围内表现出强荧光,表明其作为荧光标记试剂的潜力 (平野等人,2004)。
抗菌活性
对相关喹啉化合物多态性修饰的研究发现了强大的利尿特性和作为治疗高血压的新疗法的潜在应用,暗示了它们更广泛的药理学意义 (希什金娜等人,2018)。
作用机制
Target of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown unique biological activities .
未来方向
The future directions for research on quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, as indicated by numerous publications .
生化分析
Biochemical Properties
6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms . The compound’s interaction with TiO2 NPs involves electrostatic and ionic interactions, as indicated by changes in free energy, enthalpy, and entropy . These interactions highlight the compound’s potential in drug delivery and tissue engineering applications.
Cellular Effects
6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with TiO2 NPs has been shown to affect fluorescence quenching mechanisms, which can impact cellular imaging and diagnostic applications . Additionally, the compound’s ability to interact with different solvents demonstrates its potential in sensing and charge transfer properties, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with TiO2 NPs reveals a combination of static and dynamic fluorescence quenching mechanisms, with increasing quenching constants and a higher bimolecular quenching rate constant . These interactions are temperature-dependent, highlighting the dynamic nature of the compound’s binding sites . The compound’s ability to form spontaneous complexes with TiO2 NPs, as indicated by negative changes in free energy and enthalpy, further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and solvent conditions. Studies have shown that the compound’s interaction with TiO2 NPs is temperature-dependent, with an increase in binding sites observed at higher temperatures . This temperature-dependent behavior highlights the importance of considering temporal effects when studying the compound’s long-term impact on cellular function in both in vitro and in vivo settings.
Metabolic Pathways
6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with TiO2 NPs suggests potential involvement in metabolic processes related to drug delivery and tissue engineering . Additionally, the compound’s ability to interact with different solvents indicates its potential role in metabolic flux and metabolite levels, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s interaction with TiO2 NPs highlights its potential for targeted drug delivery and tissue engineering applications . Additionally, the compound’s ability to interact with different solvents suggests its potential for localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with TiO2 NPs and its ability to form spontaneous complexes suggest its potential for localization within specific cellular compartments
属性
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-13-5-2-11(3-6-13)9-21-18(23)15-10-20-16-7-4-12(19)8-14(16)17(15)22/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTQBEXDCWOTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)





![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)